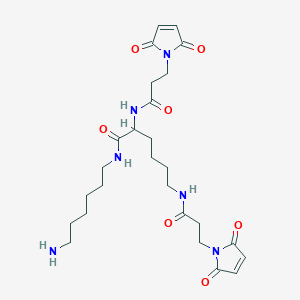

Bis-Maleimide amine

Description

Properties

IUPAC Name |

N-(6-aminohexyl)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N6O7/c27-14-4-1-2-5-16-29-26(39)19(30-21(34)13-18-32-24(37)10-11-25(32)38)7-3-6-15-28-20(33)12-17-31-22(35)8-9-23(31)36/h8-11,19H,1-7,12-18,27H2,(H,28,33)(H,29,39)(H,30,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFYVGMUAROSCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCCCCCN)NC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Synthesis

Bis-maleamic acids serve as direct precursors to bis-maleimide amines. These intermediates are synthesized via the reaction of maleic anhydride with di-primary diamines. For example, 4,4'-diaminodiphenylmethane reacts with maleic anhydride in acetone to form a bis-maleamic acid suspension. The general formula for such bis-maleamic acids is:

where D represents a divalent radical (e.g., alkylene, phenylene, or cyclohexylene).

Cyclization Conditions and Catalysis

The cyclization step employs a lower carboxylic acid anhydride (e.g., acetic anhydride), a tertiary amine (e.g., triethylamine), and a nickel-based catalyst. Key parameters include:

-

Catalyst : Nickel salts (e.g., acetate, chloride) or divalent nickel complexes at 1–10 mmol per mol of bis-maleamic acid.

-

Solvent : Polar diluents like acetone, dimethylformamide (DMF), or tetrahydrofuran (THF).

A representative procedure involves suspending 39.4 g of bis-maleamic acid in acetone, adding nickel acetate tetrahydrate (0.2 g), triethylamine (5.84 g), and acetic anhydride (25.4 g). Heating to 60°C for 1 hour yields N,N'-4,4-diphenylmethane-bis-maleimide with an 87% yield.

Table 1: Optimization of Cyclization Parameters

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Nickel catalyst loading | 1–10 mmol/mol | Maximizes reaction rate |

| Tertiary amine ratio | 0.3–1 mol/mol | Reduces byproducts |

| Acetic anhydride excess | 2.1–3 mol/mol | Ensures complete cyclization |

Direct Synthesis from Maleic Anhydride and Diamines

Two-Step Maleamic Acid Formation

This method avoids isolating the bis-maleamic acid intermediate. A diamine (e.g., m-phenylenediamine) is reacted with maleic anhydride in acetone, forming a bis-maleamic acid suspension directly. Subsequent cyclization with acetic anhydride and sodium acetate under reflux yields the bis-maleimide.

Solvent and Additive Effects

Polar aprotic solvents (e.g., DMF, NMP) enhance solubility, while sodium acetate accelerates cyclization. For instance, reacting 108 g of m-phenylenediamine with 208 g of maleic anhydride in acetone produces N,N'-m-phenylene-bis-maleimide at 204°C with an 87% yield.

Polymerization via Amine Addition Reactions

Chain Extension with Diamines

Bis-maleimide amines undergo polymerization through Michael addition with diamines. For example, N,N'-diallylaminodiphenylmethane (ADM) reacts with bis-maleimide monomers at 120–150°C, forming crosslinked networks. This method is critical for producing high-performance thermosets.

Side Reactions and Byproduct Management

Homopolymerization of maleimide groups competes with amine addition. Catalytic nickel systems suppress side reactions, as demonstrated in Section 1.2.

Stabilization and Functionalization Strategies

Post-Synthesis Modification

Dihalomaleimides (e.g., dibromomaleimides) enable sequential thiol-amine bioconjugation. For instance, adding p-anisidine to bromothiomaleimide conjugates stabilizes the product under mild conditions.

Click Chemistry Compatibility

Functional amines (e.g., alkyne- or azide-modified p-anisidine) permit triconjugate formation. These derivatives facilitate further modifications via Huisgen cycloaddition.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Nickel-catalyzed | 85–90 | High | Industrial | Low byproduct formation |

| Direct synthesis | 75–85 | Moderate | Lab-scale | Simplified isolation |

| Polymerization | N/A | Variable | Niche | Tailored material properties |

Chemical Reactions Analysis

Curing Reactions of Bismaleimide Resins

Bismaleimide resins are cured through addition reactions, which can involve Michael addition with amines or thermal polymerization of the maleimide double bonds. The curing process can be influenced by the presence of catalysts like triphenylphosphine (TPP), which can lower the curing temperature and facilitate trimerization reactions .

Curing Pathways:

-

Michael Addition : This involves the reaction of an amine with the maleimide double bond, forming a cross-linked network. This pathway is particularly useful for achieving high crosslinking densities .

-

Thermal Polymerization : While this pathway can lead to polymerization, it often results in less crosslinking due to steric hindrance .

-

Ring-Opening Aminolysis : This reaction involves the opening of the maleimide ring by an amine, forming an amide product. This reaction can occur during curing and may be reversible under certain conditions .

Curing Conditions:

| Curing Conditions | Reaction Type | Temperature |

|---|---|---|

| With TPP and DABA | Trimerization | 111°C |

| Without TPP | Polymerization | Above 175°C |

| With TPP only | Polymerization | 168°C |

Interactions with Other Molecules

Bis-maleimide amines can interact with various molecules, including thiols and other amines. These interactions are crucial in bioconjugation reactions where maleimides are used to form stable bonds with proteins or other biomolecules .

Bioconjugation Reactions:

-

Thiol-Maleimide Reaction : This reaction is highly specific and forms a stable thioether bond. It is commonly used in protein labeling and conjugation .

-

Amine-Maleimide Reaction : While less common for bioconjugation, amine-maleimide reactions can form imine bonds, which may require stabilization through reduction .

Bioconjugation Conditions:

| Reaction Type | Conditions | Product Stability |

|---|---|---|

| Thiol-Maleimide | pH 6.5-7.5, Room Temperature | Stable Thioether |

| Amine-Maleimide | pH 3-5, Requires Reduction | Stable Secondary Amine |

Scientific Research Applications

Applications in Polymer Science

1. Matrix Resins for Composites

Bis-maleimide amine is commonly used as a matrix resin in composite materials, particularly those reinforced with fibers. The high thermal stability and mechanical properties of these resins make them ideal for aerospace, automotive, and industrial applications.

- Curing Mechanisms : The curing reactions of bismaleimide resins can be catalyzed by various agents, such as triphenylphosphine (TPP), which significantly lowers the curing temperature and enhances the reactivity of the resin . This allows for more efficient processing and improved performance of the final composite material.

- Case Study : Research has shown that incorporating amine functionalized maleimides into carbon fiber-reinforced composites can enhance interfacial bonding and overall material toughness .

2. Self-Healing Materials

Recent advancements have introduced this compound into self-healing composite systems. By grafting maleimide-functionalized multi-walled carbon nanotubes (MWCNTs) onto carbon fibers, researchers have developed composites that can autonomously repair damage upon exposure to specific stimuli.

- Mechanism : The self-healing process typically involves the reformation of disulfide bonds within the material matrix, facilitated by the this compound's crosslinking ability .

- Performance : These self-healing composites exhibit enhanced durability and longevity compared to traditional materials, making them suitable for applications in harsh environments.

Data Tables

| Application Area | Key Properties | Benefits |

|---|---|---|

| Composite Matrix Resins | High thermal stability, mechanical strength | Suitable for aerospace and automotive industries |

| Self-Healing Materials | Reversible crosslinking | Increased durability and repairability |

| Curing Agents | Low curing temperature | Improved processing efficiency |

Mechanism of Action

The mechanism by which Bis-Maleimide amine exerts its effects involves the deactivation of the electrophilicity of the maleimide group by the amine, which precludes further reactivity and generates stable conjugates . This mechanism is particularly useful in bioconjugation applications, where stability and specificity are crucial .

Comparison with Similar Compounds

Q & A

Q. What are the key considerations for synthesizing Bis-Maleimide amines with high purity for bioconjugation applications?

- Methodological Answer : Bis-Maleimide amines require precise stoichiometric control during synthesis to avoid side reactions (e.g., hydrolysis of maleimide groups). Reductive amination using formate salts (Leuckart reaction) is a robust method, with purity validated via HPLC and NMR spectroscopy. Post-synthesis, ion-exchange chromatography (e.g., Box-Behnken design) can reduce salt content to ≤0.8% and ensure conductivity <1.56 ms/cm, critical for biomolecular applications .

- Validation : Triplicate experiments with ≤0.8% salt content post-purification confirm reproducibility .

Q. How can spectroscopic techniques characterize the structural integrity of Bis-Maleimide amines?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm maleimide ring integrity (peaks at δ 6.7–7.0 ppm for vinyl protons) and amine protonation states.

- FTIR : Validate C=O stretching vibrations (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹).

- UV-Vis : Monitor maleimide conjugation efficiency via absorbance at 300–320 nm .

Advanced Research Questions

Q. How can researchers optimize the crosslinking efficiency of Bis-Maleimide amines with thiol-containing biomolecules?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Monitor aggregation kinetics in real-time using 2.5% w/w copolymer solutions crosslinked with bis-maleimide (e.g., 1,1'-(methylene-di-4,1-phenylene)bis-maleimide) at a 2:1 crosslinker-to-anthracene ratio .

- Stoichiometric Control : Maintain a 10:1 molar excess of Bis-Maleimide to thiol groups to prevent disulfide formation .

- Table: Key Parameters for Crosslinking

| Parameter | Optimal Range | Analysis Method |

|---|---|---|

| Molar Ratio | 2:1 (crosslinker:target) | DLS |

| Reaction Time | 2–4 hours | SDS-PAGE |

| pH | 6.5–7.5 | Thiol-specific assays |

Q. What methodologies assess the thermodynamic stability of proteins crosslinked with Bis-Maleimide amines?

- Methodological Answer :

- Two-State Model Analysis : Fit denaturation curves (e.g., urea gradient) to evaluate ΔG° and [Denaturant]₁/₂. For bis-maleimide dimers, R² ≥0.999 indicates high-quality data; deviations suggest non-two-state behavior (e.g., aggregation) .

- Contradiction Handling : When R² <0.999, employ three-state models or validate via circular dichroism (CD) to resolve ambiguities in transition states .

Q. How do solvent polarity and pH influence the reversibility of Diels-Alder networks involving Bis-Maleimide amines?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMAc) favor cycloaddition at ambient temperatures, while non-polar solvents reduce reaction rates.

- pH Dependence : Neutral pH stabilizes maleimide-thiol adducts; acidic conditions (pH <6) promote retro-Diels-Alder dissociation, enabling dynamic network remodeling .

- Validation : Reversible networks exhibit >90% recovery of maleimide reactivity after thermal cycling (25–100°C) .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.